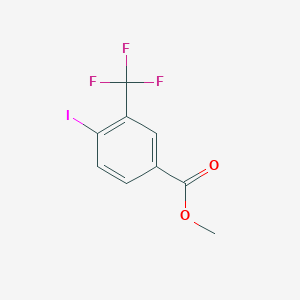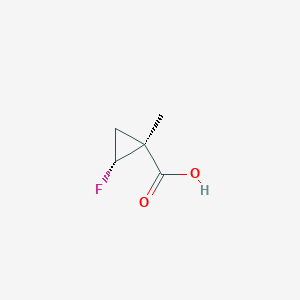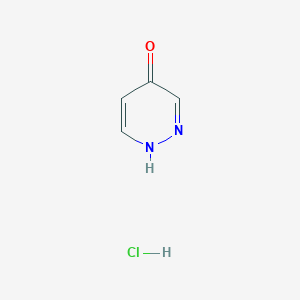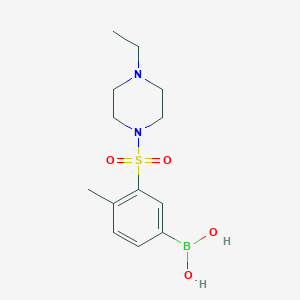
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
説明
((3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, also known as 4-Methyl-3-((4-ethylpiperazin-1-yl)sulfonyl)phenylboronic acid or MEPBA, is a boronic acid derivative of piperazine. It is a useful reagent for the synthesis of a variety of organic compounds and has a number of scientific research applications. This introduction will provide an overview of MEPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Boron Nitride Nanomaterials in Synthesis
Boron nitride nanomaterial-based solid acid catalysts are efficient for the synthesis of biologically active compounds. A study by Murugesan et al. (2017) demonstrates the use of these catalysts in synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives, highlighting the potential of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid in facilitating these reactions under microwave irradiation conditions (Murugesan, Gengan, Moodley, & Gericke, 2017).
Sulfination of Aryl and Heteroaryl Boronic Acids
The research by Lo et al. (2019) reports a redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids. This process allows for the efficient conversion of boronic acids into sulfinate salts, which can be further elaborated into valuable sulfonyl-containing groups, including sulfones, sulfonamides, sulfonyl fluorides, and sulfonate esters (Lo, Chen, & Willis, 2019).
Boronic Acid Catalysis
Hall (2019) discusses the emerging applications of boronic acids as reaction catalysts. The ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable various organic reactions, demonstrating the versatility of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid in such catalytic processes (Hall, 2019).
Macrocyclic Chemistry
Fárfan et al. (1999) highlight the role of boronic esters, including derivatives like (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid, in macrocyclic chemistry. The study describes the synthesis and analysis of tetrameric and dimeric boronates, which are crucial in the field of macrocyclic chemistry (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999).
Applications in Organic Synthesis
特性
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)13-10-12(14(17)18)5-4-11(13)2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZWDMKVWOUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



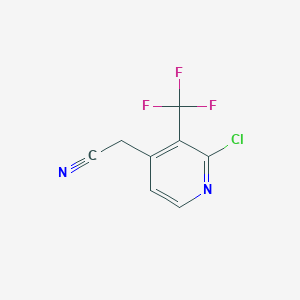
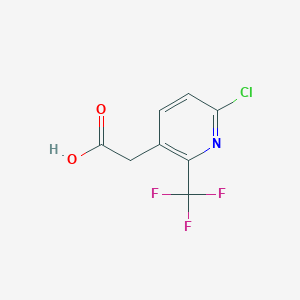
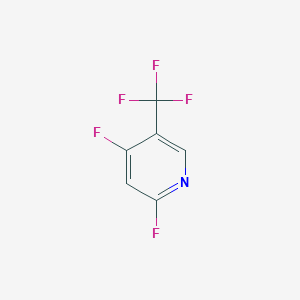
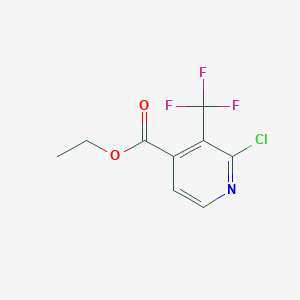
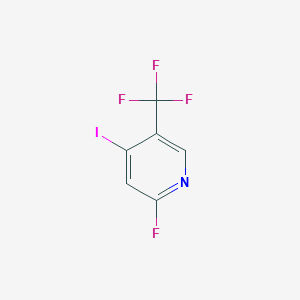
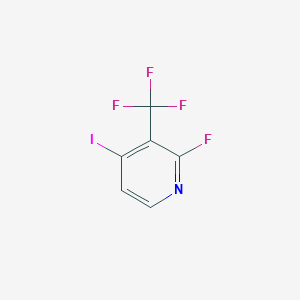
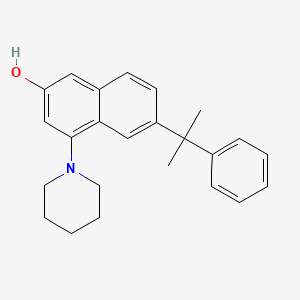
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
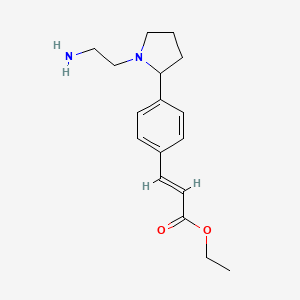
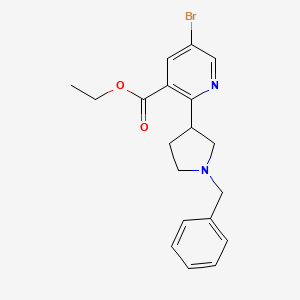
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
